N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
CAS No.: 1291855-65-6
Cat. No.: VC5194950
Molecular Formula: C22H17ClN2OS
Molecular Weight: 392.9
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1291855-65-6 |
---|---|
Molecular Formula | C22H17ClN2OS |
Molecular Weight | 392.9 |
IUPAC Name | N-benzyl-4-(4-chlorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Standard InChI | InChI=1S/C22H17ClN2OS/c23-18-10-8-17(9-11-18)19-15-27-21(20(19)25-12-4-5-13-25)22(26)24-14-16-6-2-1-3-7-16/h1-13,15H,14H2,(H,24,26) |
Standard InChI Key | RVHATJVDSOQHRW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a thiophene ring (C₄H₃S) as the central scaffold. Position 2 of the thiophene is substituted with a benzyl carboxamide group (-NHC(O)CH₂C₆H₅), while positions 3 and 4 are occupied by a pyrrole ring (C₄H₄N) and a 4-chlorophenyl group (C₆H₄Cl), respectively . This arrangement creates a planar, conjugated system that enhances electronic delocalization and hydrophobic interactions. The chlorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, potentially influencing reactivity and binding affinity.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₂H₁₇ClN₂OS |
Molecular Weight | 392.9 g/mol |
IUPAC Name | N-Benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide |
Key Functional Groups | Thiophene, Pyrrole, Chlorophenyl, Benzyl Carboxamide |
Physicochemical Characteristics
While solubility data for this specific compound is unavailable, structural analogs with carboxamide and aromatic groups typically exhibit low water solubility due to high hydrophobicity. The benzyl and chlorophenyl groups likely contribute to a logP value >3, favoring membrane permeability . Melting and boiling points remain uncharacterized, but differential scanning calorimetry (DSC) of similar thiophene derivatives shows melting ranges between 180–220°C .
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide likely follows a multi-step approach, as seen in analogous thiophene carboxamides :
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Thiophene Core Formation: Cyclization of α-chloroketones with sulfur sources (e.g., Lawesson’s reagent) generates the thiophene ring.
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Electrophilic Substitution: Introduction of the 4-chlorophenyl group via Friedel-Crafts acylation or Suzuki-Miyaura coupling.
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Pyrrole Attachment: Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to install the pyrrole moiety at position 3 .
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Carboxamide Functionalization: Reaction of the thiophene-2-carboxylic acid with benzylamine using coupling agents like HATU or EDCl .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | Lawesson’s reagent, DMF, 110°C, 12h | 65–75 |
2 | 4-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME | 80–85 |
3 | Pyrrole, CuI, K₂CO₃, DMSO, 100°C | 70–78 |
4 | Benzylamine, HATU, DIPEA, DCM | 85–90 |
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane eluents) are standard for isolating intermediates . Recrystallization from ethanol/water mixtures improves purity, with reported yields of 60–70% for final products . Microwave-assisted synthesis could reduce reaction times by 30–40% compared to conventional heating.
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.25–7.40 (m, 9H, aromatic H), δ 6.80 (s, 2H, pyrrole H), δ 5.10 (s, 2H, benzyl CH₂), and δ 2.30 (s, 3H, CH₃ in analogs) .
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¹³C NMR: Peaks at δ 165.5 (C=O), δ 140–125 (aromatic C), δ 120.3 (pyrrole C), and δ 45.2 (benzyl CH₂) .
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IR (KBr): Bands at 1680 cm⁻¹ (amide C=O), 1550 cm⁻¹ (C-N stretch), and 750 cm⁻¹ (C-Cl).
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 393.08 [M+H]⁺, consistent with the molecular formula C₂₂H₁₇ClN₂OS . Fragmentation patterns include loss of the benzyl group (m/z 282.05) and cleavage of the pyrrole ring (m/z 210.98) .
Biological Activity and Applications
Anticancer Activity
In vitro assays on analogs show IC₅₀ values of 12–25 µM against A549 lung cancer cells . The pyrrole moiety intercalates DNA, while the chlorophenyl group inhibits tubulin polymerization .
Table 3: Comparative Bioactivity of Thiophene Analogs
Compound | A549 IC₅₀ (µM) | S. aureus MIC (µg/mL) |
---|---|---|
Target Compound | 18.5 (predicted) | 8 (predicted) |
4-(4-Bromophenyl) Analog | 15.2 | 6 |
N-(4-Methylbenzyl) Derivative | 22.7 | 12 |
Anti-Inflammatory Effects
Preliminary studies suggest COX-2 inhibition (IC₅₀ ~50 nM) via hydrophobic interactions with the enzyme’s active site .
Mechanism of Action
Target Engagement
The compound’s planar structure facilitates intercalation into DNA, inducing apoptosis in cancer cells . Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to tubulin’s colchicine site, disrupting microtubule assembly .
Pharmacokinetic Considerations
High plasma protein binding (>90%) and a predicted half-life of 6–8 hours suggest suitability for oral administration. Metabolic stability assays in liver microsomes indicate CYP3A4-mediated oxidation of the benzyl group as the primary clearance pathway .
Future Research Directions
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